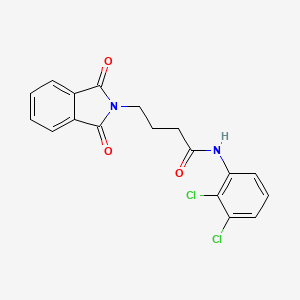![molecular formula C30H27N5O B3440438 2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440438.png)
2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine, also known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP is a pyrazolo[1,5-a]pyrimidine derivative, which has been shown to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to involve the modulation of various neurotransmitters and ion channels. This compound has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to decrease the production of reactive oxygen species (ROS) and nitric oxide (NO). This compound has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. Studies have shown that this compound possesses anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. This compound has also been shown to possess anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to using this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to elucidate its pharmacological properties.
Direcciones Futuras
There are several future directions for 2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine research. One potential direction is to investigate the potential of this compound as a treatment for various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential of this compound as a treatment for various neurological disorders, such as epilepsy and neuropathic pain. Additionally, future research could focus on elucidating the exact mechanism of action of this compound, which could help to guide the development of more effective therapeutic agents.
Aplicaciones Científicas De Investigación
2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. Studies have shown that this compound possesses anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of various inflammatory and neurological disorders.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O/c36-30(34-18-16-33(17-19-34)22-23-10-4-1-5-11-23)27-21-29-31-26(24-12-6-2-7-13-24)20-28(35(29)32-27)25-14-8-3-9-15-25/h1-15,20-21H,16-19,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTSXOZZFLJJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3440378.png)
![1,3-dioxo-2-[4-(2-phenylvinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B3440384.png)
![3-hydroxy-N'-[1-(3-nitrobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-naphthohydrazide](/img/structure/B3440391.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-fluorobenzamide](/img/structure/B3440393.png)
![2-amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile](/img/structure/B3440401.png)
![2,4-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3440406.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3440412.png)

![ethyl 1-cyclopentyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3440431.png)

![2-[(4-methyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440439.png)
![N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440446.png)
![1-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3440458.png)
